Dibenzhydroxamic acid

Vue d'ensemble

Description

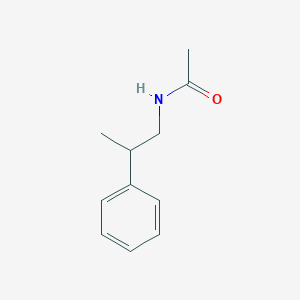

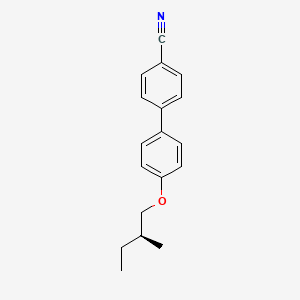

Dibenzhydroxamic acid (DBHA) is an organic compound with the chemical formula C₆H₅CONHOH. It belongs to the class of hydroxamic acids, characterized by the presence of a hydroxamic acid functional group (–CONHOH). DBHA is a white crystalline solid with a melting point around 150°C. It is sparingly soluble in water but dissolves readily in organic solvents. The compound has been studied for its potential applications in various fields, including coordination chemistry, bioinorganic chemistry, and pharmaceuticals.

Synthesis Analysis

DBHA can be synthesized through several methods, including the following:

Hydrolysis of Benzhydroxamic Acid Derivatives : Benzhydroxamic acid (BHA) can be hydrolyzed under acidic or basic conditions to yield DBHA. The reaction involves the cleavage of the amide bond, resulting in the formation of the hydroxamic acid group.

Reaction of Aniline with Chloroform and Hydroxylamine : Aniline reacts with chloroform and hydroxylamine in the presence of a base to produce DBHA. This method provides a direct route to DBHA.

Molecular Structure Analysis

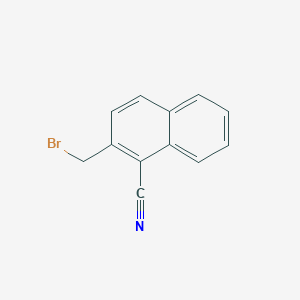

The molecular structure of DBHA consists of a benzene ring (C₆H₅) attached to a hydroxamic acid functional group (–CONHOH). The hydroxamic acid moiety contains a nitrogen atom bonded to the carbonyl carbon and a hydroxyl group. The compound exhibits planar geometry due to the conjugation between the benzene ring and the amide group.

Chemical Reactions Analysis

DBHA participates in various chemical reactions, including:

Metal Complex Formation : DBHA acts as a chelating ligand, forming stable complexes with transition metal ions. These complexes find applications in catalysis, extraction, and coordination chemistry.

Acid-Base Reactions : DBHA undergoes acid-base reactions, with the hydroxamic acid group acting as a weak acid. It can be deprotonated to form the corresponding hydroxamate anion.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 150°C.

- Solubility : Sparingly soluble in water; soluble in organic solvents.

- Color : White crystalline solid.

- Odor : Odorless.

- Density : Varies based on the crystalline form.

Applications De Recherche Scientifique

Analgesic, Antipyretic, and Anti-inflammatory Activity

Research on Diospyros variegata Kruz, involving pharmacological studies with hexane extract, demonstrated significant analgesic, antipyretic, and anti-inflammatory activities. This study provides insights into the potential medical applications of such compounds in treating pain, fever, and inflammation (Trongsakul et al., 2003).

Biomedical Research and Translational Medicine

The AIBench framework, mentioned in a 2010 study, supports biomedical research, including potentially the study of compounds like Dibenzhydroxamic acid. It's designed for rapid application development in translational biomedicine, illustrating the significance of computational tools in modern biomedical research (Glez-Peña et al., 2010).

Catalytic Reactions and Pharmaceutical Applications

A 2017 study highlighted a method for quick access to dihydrocoumarins through catalytic reactions. This method has implications for the development of pharmaceuticals and bioactive molecules, which could include the application of Dibenzhydroxamic acid or its derivatives (Chen et al., 2017).

Software Design for Scientific Research

Research on software tools like the Taverna Workbench, as discussed in a 2009 study, indicates the growing importance of digital tools in scientific research. These tools could be used in the study and application of compounds like Dibenzhydroxamic acid, especially in workflow management and data analysis (Roure & Goble, 2009).

Platinum's Role in Catalysis

A 2001 study explored the role of platinum in catalysis, which could be relevant to the study of Dibenzhydroxamic acid in various chemical reactions. Understanding the function of such metals in catalysis is crucial for pharmaceutical and chemical manufacturing processes (Santiesteban et al., 2001).

Serum Pharmacology in Antitumor Effects

The study of serum pharmacology, as applied in the evaluation of the antitumor effects of Chinese medicine, provides a framework that could be adapted for assessing the efficacy of compounds like Dibenzhydroxamic acid in oncology research (Chen et al., 2014).

Safety And Hazards

- Toxicity : DBHA is considered low in toxicity, but precautions should be taken during handling.

- Irritant : May cause skin and eye irritation.

- Environmental Impact : Dispose of properly; avoid contamination of water sources.

Orientations Futures

Research on DBHA continues, exploring its applications in drug design, metal extraction, and environmental remediation. Further studies are needed to understand its biological interactions and potential therapeutic uses.

Propriétés

IUPAC Name |

benzamido benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPKKOZUXENKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242021 | |

| Record name | Hydroxylamine, N,O-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzhydroxamic acid | |

CAS RN |

959-32-0 | |

| Record name | N-(Benzoyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylamine, N,O-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1LIW08DJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid](/img/structure/B1619307.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 2-methyl-8-nitro-](/img/structure/B1619316.png)